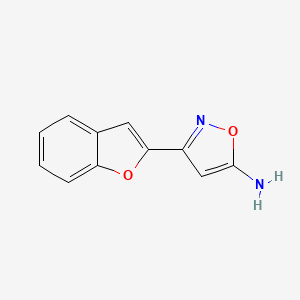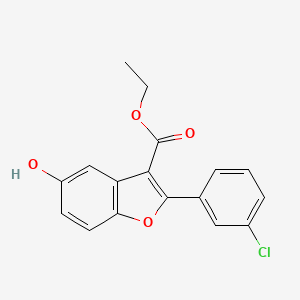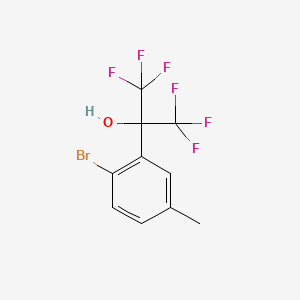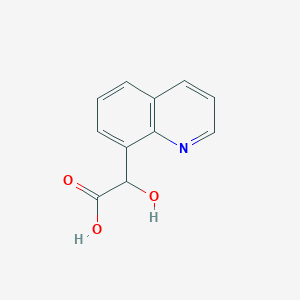![molecular formula C11H16N2O5 B13705200 7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13705200.png)
7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Boc-3-oxa-1,7-diazaspiro[44]nonane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes both an oxazolidinone and a diazaspiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Boc-3-oxa-1,7-diazaspiro[44]nonane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an amine or alcohol.
Applications De Recherche Scientifique
7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Boc-2-oxo-1,7-diazaspiro[4.4]nonane: This compound shares a similar spirocyclic structure but differs in the presence of an oxo group instead of an oxa group.
7-Boc-2-oxa-7-azaspiro[3.5]nonane: Another related compound, differing in the size of the spiro ring and the position of the nitrogen atoms.
Uniqueness
7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione is unique due to its specific combination of functional groups and ring structure.
Propriétés
Formule moléculaire |
C11H16N2O5 |
|---|---|
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
tert-butyl 2,4-dioxo-3-oxa-1,7-diazaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C11H16N2O5/c1-10(2,3)18-9(16)13-5-4-11(6-13)7(14)17-8(15)12-11/h4-6H2,1-3H3,(H,12,15) |
Clé InChI |
JHJMNXZRCPHGDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(C1)C(=O)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13705144.png)

![3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13705154.png)






![2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13705203.png)
